3-(Pyridin-3-yl)butan-1-amine

Beschreibung

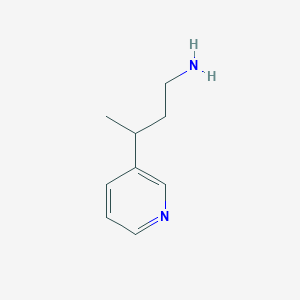

3-(Pyridin-3-yl)butan-1-amine is a pyridine-containing primary amine with the molecular formula C₉H₁₄N₂ (average molecular weight: 150.22 g/mol) . Its structure consists of a butan-1-amine backbone substituted at the third carbon with a pyridin-3-yl group. This compound is primarily used as a pharmaceutical intermediate, particularly in the synthesis of histone deacetylase inhibitors like chidamide, where pyridine derivatives serve as critical building blocks .

Eigenschaften

Molekularformel |

C9H14N2 |

|---|---|

Molekulargewicht |

150.22 g/mol |

IUPAC-Name |

3-pyridin-3-ylbutan-1-amine |

InChI |

InChI=1S/C9H14N2/c1-8(4-5-10)9-3-2-6-11-7-9/h2-3,6-8H,4-5,10H2,1H3 |

InChI-Schlüssel |

DDPXWSZITXODGK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CCN)C1=CN=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)butan-1-amine can be achieved through several methods. One common approach involves the reaction of 3-bromopyridine with butan-1-amine in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the reductive amination of 3-pyridinecarboxaldehyde with butan-1-amine using a reducing agent such as sodium triacetoxyborohydride. This reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and other advanced techniques may be employed to optimize the synthesis and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Pyridin-3-yl)butan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Pyridine N-oxide derivatives.

Reduction: Piperidine derivatives.

Substitution: N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Pyridin-3-yl)butan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(Pyridin-3-yl)butan-1-amine involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Comparisons

Positional Isomerism :

- 1-(Pyridin-3-yl)butan-1-amine (pyridine at C1) shares the same molecular formula as the target compound but exhibits distinct reactivity due to steric and electronic differences. This isomer is utilized in specialty drug synthesis .

- 3-Methyl-2-(pyridin-2-yl)butan-1-amine demonstrates how pyridine ring orientation (2- vs. 3-position) alters binding affinity in medicinal chemistry contexts .

Branched vs.

Heterocyclic Modifications :

- 2-(3-Pyridinyl)-1H-indole-3-butanamine incorporates an indole ring, significantly increasing molecular weight (265.36 g/mol) and complexity. Such structures are common in CNS-targeting agents due to indole's affinity for serotonin receptors .

- 3-(Piperidin-1-yl)butan-1-amine replaces pyridine with a saturated piperidine ring, reducing aromaticity but enhancing solubility and metabolic stability .

Salt Forms and Derivatives :

- The hydrochloride salt of 4-(Pyridin-3-yl)butan-1-amine (C₉H₁₅ClN₂) improves crystallinity and stability, making it preferable for industrial-scale synthesis .

Biologische Aktivität

3-(Pyridin-3-yl)butan-1-amine, a compound with the molecular formula C10H14N2, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a pyridine ring attached to a butanamine backbone. This arrangement influences its reactivity and interactions with biological targets. The compound can undergo various reactions, including oxidation to form pyridine N-oxide derivatives and reduction to yield piperidine derivatives.

Enzyme Interactions

Research indicates that this compound may interact with several enzymes, particularly Dipeptidyl Peptidase IV (DPP-IV) . This interaction is significant as DPP-IV inhibitors are known to play a role in glucose metabolism and immune response modulation. The compound's ability to influence these pathways suggests potential applications in managing conditions such as diabetes.

Cellular Effects

In vitro studies have shown that this compound can affect cellular processes by modulating signaling pathways and gene expression. For instance, it may influence the pathways involved in inflammation and metabolic regulation.

Antimicrobial Properties

This compound has been studied for its antimicrobial and antifungal activities. Preliminary findings suggest that it exhibits significant inhibitory effects against various pathogens, making it a candidate for further exploration in drug development.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound displayed potent activity against strains of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a promising lead for new antimicrobial agents.

- DPP-IV Inhibition : Another investigation focused on the compound's role as a DPP-IV inhibitor. Results showed that it could effectively lower blood glucose levels in diabetic animal models, suggesting potential therapeutic applications in diabetes management.

Research Applications

The versatility of this compound extends beyond basic research into practical applications:

- Medicinal Chemistry : It serves as an intermediate in the synthesis of novel pharmaceuticals targeting metabolic disorders.

- Chemical Synthesis : Utilized as a building block for more complex organic molecules, contributing to advancements in synthetic methodologies.

Comparison with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 3-(Pyridin-2-yl)butan-1-amine | Moderate antimicrobial properties | Different position of the pyridine ring |

| 3-(Pyridin-4-yl)butan-1-amine | Limited activity | Structural differences affecting reactivity |

| 3-(Pyridin-3-yl)propylamine | Antifungal activity | Shorter carbon chain length |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.